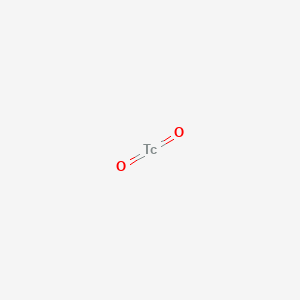

technetium(IV) oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Technetium(IV) oxide is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a black, crystalline powder that is highly stable and has a high melting point. Technetium(IV) oxide is a versatile compound that can be used in a variety of applications, including scientific research.

Applications De Recherche Scientifique

Radiopharmaceutical Applications

- Technetium chemistry is significantly driven by radiopharmaceutical applications, particularly in the synthesis of novel complexes for targeting biomolecules with metal complexes. The chemistry of technetium, including technetium(IV) oxide, is crucial in this field due to its artificial origin from nuclear fission and the associated radioactivity (Alberto, 2009).

Environmental Concerns and Waste Management

- Technetium-99, a significant environmental concern in nuclear waste, shows high mobility in the subsurface. Technetium(IV) oxides are used for immobilizing technetium, thereby impeding its migration in groundwater. However, the oxides are subject to dissolution by oxidants and complexing agents, impacting their effectiveness in environmental containment (Gu et al., 2011).

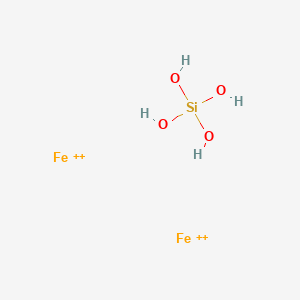

Interaction with Iron Minerals

- Studies have shown that technetium interacts with iron minerals, such as green rusts, which concentrate technetium from aqueous solutions. The reduction and formation of strong Tc(IV) surface complexes are key to this interaction, and this behavior indicates potential uses in groundwater cleanup and waste stream treatment (Pepper et al., 2003).

Immobilization in Waste Forms

- The mobility of technetium in the subsurface is largely governed by its oxidation state. Studies suggest that Tc(IV) incorporation in spinels, a method to increase technetium retention in glass waste forms, can be effective. This approach has implications for managing radioactive waste and environmental remediation (Lee et al., 2016).

Redox Behavior in Soils

- The redox chemistry of technetium, including its behavior as Tc(IV) oxides, is a major control on its environmental mobility. Under specific conditions, Tc(IV) tends to predominate and readily precipitates as insoluble oxides or associates with mineral surfaces, influencing its fate in contaminated environments (Begg et al., 2008).

Propriétés

Numéro CAS |

12036-16-7 |

|---|---|

Nom du produit |

technetium(IV) oxide |

Formule moléculaire |

O2Tc |

Poids moléculaire |

129.906 g/mol |

Nom IUPAC |

dioxotechnetium |

InChI |

InChI=1S/2O.Tc |

Clé InChI |

CVKJXWOUXWRRJT-UHFFFAOYSA-N |

SMILES |

O=[Tc]=O |

SMILES canonique |

O=[Tc]=O |

Synonymes |

dioxotechnetium TcO2 technetium dioxide technetium(IV) oxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)